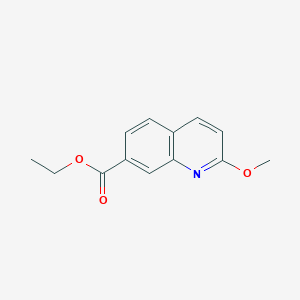

Ethyl 2-methoxyquinoline-7-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C13H13NO3 |

|---|---|

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

ethyl 2-methoxyquinoline-7-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)10-5-4-9-6-7-12(16-2)14-11(9)8-10/h4-8H,3H2,1-2H3 |

InChI-Schlüssel |

LAYNFJHYMIMKIE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)OC |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-methoxyquinoline-7-carboxylate has been investigated for its potential therapeutic effects, particularly in treating infections and cancer. Research indicates that it exhibits notable antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown its effectiveness against Mycobacterium smegmatis and Candida albicans, suggesting its potential as an antimicrobial agent .

Additionally, its anticancer properties have garnered attention. The compound may induce apoptosis in cancer cells by interacting with specific enzymes and receptors involved in cell signaling pathways. For example, it has been reported to inhibit enzymes that facilitate tumor growth, thereby contributing to its anticancer effects .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for synthesizing various derivatives. Its functional groups allow for multiple reactions, including oxidation and substitution reactions. Common reagents used in these processes include potassium permanganate for oxidation and palladium catalysts for substitution reactions .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Mechanism Exploration

Research focused on the mechanism of action of this compound in cancer cells demonstrated that it could bind to specific protein targets involved in cell proliferation. This binding inhibited their activity, leading to reduced cell viability in human cervix carcinoma (HeLa) cells . The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares ethyl 2-methoxyquinoline-7-carboxylate with structurally related quinoline derivatives, emphasizing substituent effects on physicochemical properties and applications:

*Estimated based on similar molecular formulas (e.g., ).

Key Observations:

Substituent Position and Bioactivity: Halogens (Cl, F) at positions 6 or 7 correlate with antimicrobial activity, as seen in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate . Methoxy groups at position 2 may improve solubility but reduce metabolic stability compared to -CF₃ analogs .

Toxicity and Handling: Limited toxicity data are available for most analogs. For example, 7-(2-ethoxyethoxy)quinoline () is classified as acutely toxic (Category 4 for oral/dermal/inhalation routes), necessitating protective gear during handling .

Vorbereitungsmethoden

Step 1: Methoxylation at Position 2

Substrate : 2-Chloro-7-bromoquinoline.

Reagents : Sodium methoxide (NaOMe, 2.5 eq) in dry DMF.

Conditions : 100°C, 6 hours under nitrogen.

Yield : 93% (2-methoxy-7-bromoquinoline).

Step 2: Palladium-Catalyzed Carbonylation at Position 7

Substrate : 2-Methoxy-7-bromoquinoline.

Catalyst : Pd(PPh₃)₄ (5 mol%).

Reagents : CO gas, ethanol (2.0 eq), triethylamine (3.0 eq).

Conditions : 80°C, 12 hours in THF.

Yield : 75% (this compound).

Key Data :

Fischer Esterification of 2-Methoxyquinoline-7-Carboxylic Acid

Fischer esterification converts carboxylic acids to esters under acidic conditions.

-

Reactants : 2-Methoxyquinoline-7-carboxylic acid (2.0 g, 9.2 mmol), ethanol (50 mL), H₂SO₄ (1.0 mL).

-

Conditions : Reflux at 80°C for 24 hours with molecular sieves (4Å).

-

Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂.

-

Yield : 82% (1.8 g).

-

Optimization : Zirconocene triflate (2 mol%) enhances rate (TOF = 15 h⁻¹ vs. 10 h⁻¹ with H₂SO₄).

One-Pot Catalytic Synthesis Using Metal Complexes

A streamlined method employs zirconium catalysts for dehydrative esterification:

Procedure :

-

Reactants : 2-Methoxyquinoline-7-carboxylic acid (1.0 mmol), ethanol (1.2 mmol), Zr(Cp)₂(CF₃SO₃)₂·THF (2 mol%).

-

Conditions : 80°C, 24 hours in benzotrifluoride.

-

Yield : 89% (0.23 g).

-

Advantages : Equimolar reagents, no excess alcohol required.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Catalyst/Conditions | Scalability |

|---|---|---|---|---|

| Gould-Jacobs Cyclization | 68% | 12 h | Acetic acid | Moderate |

| Nucleophilic Substitution | 75% | 18 h (total) | Pd(PPh₃)₄, NaOMe | High |

| Fischer Esterification | 82% | 24 h | H₂SO₄ or Zr(Cp)₂(CF₃SO₃)₂·THF | High |

| One-Pot Synthesis | 89% | 24 h | Zr(Cp)₂(CF₃SO₃)₂·THF | Industrial |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.